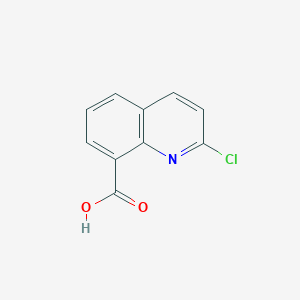

2-Chloroquinoline-8-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJCCDPEWOWYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597510 | |

| Record name | 2-Chloroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092287-54-1 | |

| Record name | 2-Chloroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloroquinoline-8-carboxylic Acid: A Comprehensive Technical Guide for Drug Development Professionals

CAS Number: 1092287-54-1

Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline nucleus is a cornerstone in the architecture of pharmacologically active molecules. Its rigid, bicyclic aromatic structure provides a versatile scaffold for the design of therapeutic agents targeting a wide array of diseases. Within this privileged class of heterocycles, 2-Chloroquinoline-8-carboxylic acid emerges as a particularly valuable building block for medicinal chemists. The presence of the chloro substituent at the 2-position offers a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functionalities. Concurrently, the carboxylic acid group at the 8-position serves as a key interaction point with biological targets and can be modified to modulate physicochemical properties such as solubility and membrane permeability. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its applications as a pivotal intermediate in the development of novel therapeutics, with a particular focus on oncology.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a lead compound is fundamental to the drug development process. These parameters influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Source |

| CAS Number | 1092287-54-1 | ChemicalBook[1] |

| Molecular Formula | C₁₀H₆ClNO₂ | ChemScene[2] |

| Molecular Weight | 207.61 g/mol | ChemScene[2] |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not reported | N/A |

| Solubility | Sparingly soluble in common organic solvents | N/A |

| Storage | Store at room temperature in a dry, well-ventilated place. | ChemScene[2] |

Safety and Handling: this compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).

Synthesis of this compound: A Plausible Synthetic Approach

Conceptual Synthetic Workflow

The proposed synthesis involves a multi-step sequence starting from readily available precursors. The key steps include the formation of the quinoline core via a Doebner-von Miller type reaction, followed by functional group manipulations to introduce the chloro and carboxylic acid moieties.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualized procedure based on established chemical principles for the synthesis of quinoline derivatives.

Step 1: Synthesis of 2-Substituted-quinoline-8-carboxylic Acid via Doebner-von Miller Reaction

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthranilic acid (1 equivalent) and a suitable solvent such as ethanol.

-

Addition of Reactants: Slowly add an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 1.2 equivalents) to the stirred solution.

-

Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid.[5]

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC). The reaction involves the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and subsequent oxidation to form the quinoline ring.[3]

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution). The product may precipitate out of solution. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent.

Step 2: Chlorination of the 2-Position

-

Reaction Setup: In a fume hood, place the 2-substituted-quinoline-8-carboxylic acid (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

-

Chlorinating Agent: Add phosphorus oxychloride (POCl₃, excess) to the flask. This reagent will serve as both the chlorinating agent and the solvent.

-

Reaction: Gently heat the mixture to reflux and maintain for 2-4 hours. The hydroxyl group at the 2-position (in its tautomeric quinolone form) will be substituted by a chlorine atom.

-

Work-up and Isolation: Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and dry. The crude this compound can be purified by recrystallization.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules, particularly in the field of oncology.[7] The chloro group at the 2-position is a key reactive site, allowing for the introduction of various nucleophiles to generate libraries of novel compounds for structure-activity relationship (SAR) studies.

As a Scaffold for Anticancer Agents

Derivatives of 2-chloroquinoline have demonstrated significant potential as anticancer agents through various mechanisms of action.[1][8]

-

Enzyme Inhibition: The quinoline scaffold can be elaborated to target specific enzymes that are crucial for cancer cell survival and proliferation. For instance, derivatives have been shown to inhibit phosphatidylinositol 3-kinase (PI3K), a key enzyme in a signaling pathway that is often dysregulated in cancer.[2] Other studies have indicated that quinoline-based compounds can act as inhibitors of DNA methyltransferases, enzymes involved in epigenetic regulation.[9]

-

Induction of Apoptosis: Many cytotoxic anticancer drugs exert their effect by inducing programmed cell death, or apoptosis. Chloroquinoline derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to their demise.[1][8] This can occur through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential.

-

DNA Intercalation and Cell Cycle Arrest: The planar structure of the quinoline ring allows some of its derivatives to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and cell death.[1]

Caption: Key anticancer mechanisms of 2-chloroquinoline derivatives.

The Role of the Carboxylic Acid Moiety

The carboxylic acid group at the 8-position is not merely a synthetic handle but also plays a crucial role in the biological activity and pharmacokinetic properties of the final drug candidate.[10][11]

-

Target Engagement: The carboxylic acid can act as a hydrogen bond donor and acceptor, or as a charged species at physiological pH, allowing it to form key interactions with amino acid residues in the binding site of a target protein.

-

Modulation of Physicochemical Properties: The acidity and polarity of the carboxylic acid group significantly influence the solubility and membrane permeability of the molecule. In some cases, it may be beneficial to replace the carboxylic acid with a bioisostere to fine-tune these properties and improve the overall drug-like characteristics of the compound.[12]

Conclusion and Future Perspectives

This compound stands as a testament to the enduring importance of the quinoline scaffold in medicinal chemistry. Its synthetic accessibility and the reactivity of its functional groups make it an invaluable starting point for the design and synthesis of novel therapeutic agents. The demonstrated anticancer potential of its derivatives, operating through diverse mechanisms of action, underscores the promise of this chemical entity in the ongoing quest for more effective cancer treatments. Future research will undoubtedly continue to unlock the full potential of this compound and its analogues, leading to the development of next-generation therapies for a range of human diseases.

References

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

Taylor & Francis Online. Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. Available from: [Link]

-

ResearchGate. Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

-

Wikipedia. Doebner–Miller reaction. Available from: [Link]

-

PubMed. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Available from: [Link]

-

National Center for Biotechnology Information. Recent Advances in Metal-Free Quinoline Synthesis. Available from: [Link]

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]

-

Cambridge University Press. Doebner-von Miller Synthesis. Available from: [Link]

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

-

PubMed. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. Available from: [Link]

-

National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

-

National Center for Biotechnology Information. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Available from: [Link]

-

Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available from: [Link]

-

ResearchGate. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Novel Quinoline Compounds as KRAS Inhibitors for Treating Cancer. Available from: [Link]

-

Frontiers in Pharmacology. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Available from: [Link]

-

PubMed. Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Available from: [Link]

-

Scribd. 10. Sandmeyer reaction. Available from: [Link]

-

ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Available from: [Link]

-

National Center for Biotechnology Information. Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]

-

Semantic Scholar. Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available from: [Link]

-

PubMed. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]

Sources

- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. iipseries.org [iipseries.org]

- 7. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 2-Chloroquinoline-8-carboxylic acid

An In-depth Technical Guide to 2-Chloroquinoline-8-carboxylic Acid

Introduction

This compound is a halogenated heterocyclic compound that serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique structural arrangement, featuring a reactive chloro-substituent and a versatile carboxylic acid group on the quinoline scaffold, makes it a valuable building block for a diverse array of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and materials science. The strategic positioning of its functional groups offers multiple avenues for chemical modification, rendering it an indispensable tool in the synthesis of novel therapeutic agents, agrochemicals, and advanced materials.[1][2]

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity and structure. The quinoline core, a fused bicyclic system of benzene and pyridine, is functionalized at key positions, dictating its chemical behavior.

The structure consists of a quinoline ring system where a chlorine atom is attached at the C2 position and a carboxylic acid group is at the C8 position. This arrangement is critical to its reactivity, with the electron-withdrawing nature of the nitrogen atom and the chloro group influencing the molecule's electronic properties.

Caption: Key reactive sites for chemical modification.

-

Reactivity at the C2 Position: The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SₙAr). [1]This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate diverse libraries of 2-substituted quinolines. [5][6]

-

Reactivity at the C8 Position: The carboxylic acid group is a versatile handle for various chemical transformations. [7]It can be readily converted into esters, amides, acid chlorides, or reduced to an alcohol. These reactions are fundamental in medicinal chemistry for modulating properties like solubility, bioavailability, and target binding. [8]

Experimental Protocols

The following protocols are provided as a guide for common laboratory procedures involving this compound.

Protocol 1: Determination of Melting Point

-

Objective: To determine the melting point range as an indicator of purity.

-

Methodology:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

-

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution

-

Objective: To substitute the C2-chloro group with a representative amine nucleophile.

-

Rationale: This reaction demonstrates the primary utility of the C2-chloro position for building molecular complexity. A polar aprotic solvent like DMF or DMSO is used to facilitate the reaction, and a base is often required to neutralize the HCl generated.

-

Methodology:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine nucleophile (1.1-1.5 eq).

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture at 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice water.

-

If a precipitate forms, collect it by filtration. Otherwise, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Caption: Workflow for a typical nucleophilic aromatic substitution reaction.

Applications in Research and Development

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, and this compound is a key entry point to this chemical space.

-

Pharmaceutical Development: It is a precursor for synthesizing compounds with a wide range of biological activities, including potential antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. [1][2][9]The 8-hydroxyquinoline derivatives, accessible from this precursor, are particularly noted for their diverse pharmacological applications, including as neuroprotective and anti-HIV agents. [10][11]* Agrochemicals: The reactivity of this compound is leveraged in the creation of novel pesticides and herbicides, contributing to crop protection. [1][2]* Materials Science: It can be incorporated into polymers and coatings to enhance chemical resistance and durability. [1][2]

Conclusion

This compound is a high-value chemical intermediate with a rich profile of physicochemical properties and synthetic potential. Its dual-functional nature allows for orthogonal chemical modifications, making it a powerful tool for creating diverse molecular architectures. A thorough understanding of its properties, as detailed in this guide, is essential for researchers aiming to exploit its full potential in drug discovery, agrochemistry, and materials science.

References

-

Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

(PDF) 2-Chloroquinoline-3-carboxylic acid - ResearchGate. Available from: [Link]

-

2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem. Available from: [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available from: [Link]

-

Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. Available from: [Link]

-

2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem. Available from: [Link]

-

Quinoline, 2-chloro- - NIST WebBook. Available from: [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. Available from: [Link]

-

This compound (C10H6ClNO2) - PubChemLite. Available from: [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. Available from: [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available from: [Link]

-

Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. Available from: [Link]

-

2-Chloroquinoline - Wikipedia. Available from: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available from: [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. Available from: [Link]

-

The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Available from: [Link]

-

5-Chloroquinoline-8-carboxylic acid | C10H6ClNO2 | CID 16776135 - PubChem. Available from: [Link]

-

Ga complexes of 8-hydroxyquinoline-2-carboxylic acid: Chemical speciation and biological activity - PubMed. Available from: [Link]

-

2-Chloroquinoline-3-carboxylic acid - PMC. Available from: [Link]

-

Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Available from: [Link]

-

The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. Available from: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Available from: [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. Available from: [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 1092287-54-1 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloroquinoline-8-carboxylic acid molecular structure and weight

An In-Depth Technical Guide to 2-Chloroquinoline-8-carboxylic Acid: Structure, Properties, and Synthetic Considerations

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. We will elucidate its molecular structure, detail its physicochemical properties, and propose a robust synthetic pathway grounded in established organic chemistry principles. This document serves as a critical resource for scientists leveraging quinoline scaffolds, offering insights into the compound's reactivity and potential as a versatile synthetic intermediate for developing novel therapeutic agents and functional materials.

Introduction to the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged scaffold in drug development. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2] The versatility of the quinoline core allows for functionalization at various positions, enabling the fine-tuning of steric and electronic properties to optimize pharmacological activity.

The incorporation of a carboxylic acid moiety is a cornerstone of pharmacophore design, as it can engage in critical hydrogen bonding and ionic interactions with biological targets.[3] this compound combines this key functional group with a reactive chloro-substituent on the quinoline framework. The chlorine atom at the C2 position is particularly useful as it can act as a leaving group in nucleophilic substitution reactions, making this molecule an exceptionally valuable building block for creating diverse chemical libraries.[1][4] This guide offers a detailed examination of this high-potential compound.

Molecular Structure and Physicochemical Properties

Molecular Identity and Structure

The fundamental identity of this compound is defined by a quinoline core with a chlorine atom at position 2 and a carboxylic acid group at position 8.

-

Systematic IUPAC Name: this compound

-

Synonyms: 2-chloro-8-quinolinecarboxylic acid[5]

The structure combines an electron-deficient pyridine ring (due to the nitrogen atom) with an electron-rich benzene ring. The chlorine atom further enhances the electrophilic character of the C2 position, while the carboxylic acid group at C8 provides a site for derivatization and polar interactions.

Caption: Molecular Structure of this compound.

Molecular Weight

The molecular weight is a fundamental property for stoichiometric calculations in synthesis and for mass spectrometry analysis.

Physicochemical Data Summary

Computational models provide valuable predictions for the molecule's behavior in various chemical and biological environments. These properties are crucial for drug development professionals assessing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₂ | [5][7] |

| Molecular Weight | 207.61 g/mol | [5] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [5] |

| Predicted LogP (XlogP) | 2.7 | [7] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 1 | [5] |

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is not abundant, a plausible and robust synthetic route can be designed based on well-established transformations in quinoline chemistry.

Proposed Synthetic Pathway

A logical approach begins with 8-hydroxyquinaldine (2-methyl-8-hydroxyquinoline) as a commercially available starting material. The strategy involves the oxidation of the methyl group to a carboxylic acid, followed by the conversion of the hydroxyl group to the target chloro-substituent.

Caption: Proposed two-step synthesis of this compound.

Causality Behind Experimental Choices:

-

Oxidation: Potassium permanganate (KMnO₄) is a powerful and reliable oxidizing agent for converting alkyl side chains on aromatic rings into carboxylic acids. The reaction is typically performed under basic conditions followed by an acidic workup.

-

Chlorination: The conversion of the 8-hydroxyquinoline intermediate (which exists in tautomeric equilibrium with the quinolone form) to the 2-chloro derivative is a critical step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation, as it effectively replaces the hydroxyl/keto group with a chlorine atom. Thionyl chloride (SOCl₂) could also be employed. This step is authoritative and widely used in heterocyclic chemistry.

Representative Experimental Protocol

This protocol is a self-validating system, where the successful isolation and characterization of the intermediate product from Step 1 confirms the viability of the initial reaction before proceeding to the more reactive chlorination step.

Step 1: Synthesis of 8-Hydroxyquinoline-2-carboxylic acid

-

Reaction Setup: To a solution of 8-hydroxyquinaldine (1 equivalent) in aqueous potassium hydroxide, add potassium permanganate (KMnO₄, ~4 equivalents) portion-wise over 1-2 hours. The portion-wise addition is crucial to control the exothermic reaction.

-

Heating: Heat the reaction mixture to reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and filter through celite to remove the manganese dioxide byproduct.

-

Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of ~3-4. The product, 8-Hydroxyquinoline-2-carboxylic acid, will precipitate out of the solution.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent like ethanol/water.

Step 2: Synthesis of this compound

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), add 8-Hydroxyquinoline-2-carboxylic acid (1 equivalent) to an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents), which acts as both reagent and solvent.

-

Heating: Heat the mixture to reflux (approx. 105 °C) for 2-3 hours. The reaction should be performed in a well-ventilated fume hood.

-

Removal of Excess Reagent: After cooling, carefully remove the excess POCl₃ under reduced pressure.

-

Work-up: Cautiously pour the reaction residue onto crushed ice. This is a highly exothermic step and must be done slowly. The product will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry. Recrystallization from a solvent such as acetic acid or ethanol will yield the purified this compound.

Analytical Characterization Workflow

To ensure the identity and purity of the final compound, a standard suite of analytical techniques must be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would confirm the presence of the aromatic protons on the quinoline ring. The distinct splitting patterns and chemical shifts would verify the substitution pattern.

-

¹³C NMR: Would show the correct number of carbon signals, including the characteristic downfield shift for the carboxylic acid carbon (~165-185 ppm) and the carbons attached to nitrogen and chlorine.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or another soft ionization technique would show the molecular ion peak. A key validation is the isotopic pattern for the chlorine atom: a characteristic ~3:1 ratio for the [M]+ and [M+2]+ peaks.

-

-

Infrared (IR) Spectroscopy:

-

This would confirm the presence of key functional groups. Expected peaks include a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) for the carboxylic acid, as well as C-Cl stretching vibrations (~600-800 cm⁻¹).

-

Applications and Future Directions

Medicinal Chemistry and Drug Development

This compound is an ideal scaffold for the synthesis of novel drug candidates.

-

Amide and Ester Libraries: The carboxylic acid group is readily converted into amides or esters, allowing for the exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents.

-

Nucleophilic Substitution: The C2-chloro group can be displaced by various nucleophiles (amines, thiols, alcohols) to build more complex heterocyclic systems.[1] This dual functionality makes it a powerful intermediate for combinatorial chemistry and the generation of targeted libraries for screening against kinases, proteases, and other drug targets.

Materials Science

The rigid, planar structure of the quinoline ring and the reactive handles make this molecule a candidate for the development of:

-

Functional Polymers: It can be incorporated into polymer backbones or as a pendant group to impart specific properties like thermal stability, conductivity, or fluorescence.

-

Coordination Chemistry: As a ligand for metal ions (related 8-hydroxyquinolines are excellent chelators), it has potential applications in catalysis and the development of novel inorganic-organic hybrid materials.[8]

Conclusion

This compound is a compound with significant untapped potential. Its well-defined molecular structure, characterized by a molecular weight of 207.61 g/mol , features two distinct and highly valuable reactive sites. The strategic positioning of a nucleophilic displacement-ready chlorine atom and a versatile carboxylic acid group makes it a prime building block for advanced applications. The synthetic pathways and characterization workflows detailed in this guide provide a robust framework for researchers to produce and validate this compound, paving the way for its use in the rational design of next-generation pharmaceuticals and advanced functional materials.

References

- This compound | 1092287-54-1. ChemScene.

- This compound | 1092287-54-1. ChemicalBook.

- 8-chloroquinoline-2-carboxylic acid (C10H6ClNO2). PubChemLite.

- 2-Chloroquinoline-3-carboxylic acid.

- This compound (C10H6ClNO2). PubChemLite.

- Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.

- 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582. PubChem.

- 2-Chloroquinoline-4-carboxylic acid. Chem-Impex.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

- Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 1092287-54-1 [chemicalbook.com]

- 7. PubChemLite - this compound (C10H6ClNO2) [pubchemlite.lcsb.uni.lu]

- 8. scispace.com [scispace.com]

Synthesis Pathways for 2-Chloroquinoline-8-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroquinoline-8-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a reactive chlorine atom at the 2-position, a carboxylic acid at the 8-position, and the inherent properties of the quinoline scaffold, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. This guide provides a detailed exploration of the primary synthetic routes to this compound, offering insights into the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the available methodologies.

Primary Synthesis Pathway: A Three-Stage Approach from 8-Methylquinoline

The most established and reliable route to this compound commences with the readily available starting material, 8-methylquinoline. This pathway can be logically divided into three key stages: the synthesis of the quinoline core, oxidation of the methyl group, and finally, chlorination of the 2-position.

Stage 1: Synthesis of 8-Methylquinoline via the Skraup Reaction

The Skraup synthesis is a classic and powerful method for the construction of the quinoline ring system.[1][2] It involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid.[3] In the case of 8-methylquinoline, o-toluidine is the aromatic amine of choice.

Mechanism of the Skraup Reaction:

The reaction proceeds through a series of well-defined steps:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1][4]

-

Michael Addition: The amino group of o-toluidine undergoes a conjugate (Michael) addition to acrolein.[4]

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form 1,2-dihydro-8-methylquinoline.

-

Oxidation: The dihydroquinoline intermediate is then oxidized to the aromatic 8-methylquinoline. The oxidizing agent is often nitrobenzene, which is reduced to aniline in the process.[1]

Experimental Protocol: Skraup Synthesis of 8-Methylquinoline

-

Materials: o-Toluidine, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (optional, as a moderator).

-

Procedure:

-

In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a mixture of o-toluidine and glycerol while stirring and cooling.

-

Add the oxidizing agent (e.g., nitrobenzene). A small amount of ferrous sulfate can be added to moderate the reaction.

-

Gently heat the mixture. The reaction is often exothermic and may become vigorous.[5] Once the reaction is initiated, the external heat source may need to be removed.

-

After the initial vigorous reaction subsides, continue heating for several hours to ensure complete reaction.

-

Cool the reaction mixture and carefully dilute with water.

-

Neutralize the acidic solution with a strong base (e.g., sodium hydroxide) until strongly alkaline.

-

Isolate the crude 8-methylquinoline by steam distillation. The product is then purified by distillation.[3]

-

| Parameter | Value/Conditions |

| Starting Material | o-Toluidine |

| Key Reagents | Glycerol, H₂SO₄, Nitrobenzene |

| Typical Yield | 60-70% |

| Purity | High after distillation |

| Scale | Laboratory to industrial |

Stage 2: Oxidation of 8-Methylquinoline to 2-Hydroxyquinoline-8-carboxylic Acid

The second stage involves the selective oxidation of the methyl group at the 8-position to a carboxylic acid. It is important to note that under these reaction conditions, the 2-position of the quinoline ring is also oxidized to a hydroxyl group, leading to the formation of 2-hydroxyquinoline-8-carboxylic acid, which exists in tautomeric equilibrium with 2-quinolone-8-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and selenium dioxide (SeO₂).[6][7][8]

Mechanism of Oxidation:

The oxidation of the alkyl side chain on an aromatic ring by strong oxidizing agents like KMnO₄ generally proceeds through a series of oxidative steps, involving the formation of alcohol and aldehyde intermediates, which are further oxidized to the carboxylic acid. The stability of the aromatic ring makes the alkyl group the primary site of attack.

Experimental Protocol: Oxidation with Potassium Permanganate

-

Materials: 8-Methylquinoline, potassium permanganate, water, pyridine (co-solvent).

-

Procedure:

-

Suspend 8-methylquinoline in a mixture of water and pyridine.

-

Heat the mixture to reflux and add a solution of potassium permanganate portion-wise over several hours.

-

Continue refluxing until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 2-hydroxyquinoline-8-carboxylic acid.

-

Collect the product by filtration, wash with water, and dry.[9]

-

| Parameter | Value/Conditions |

| Starting Material | 8-Methylquinoline |

| Key Reagent | Potassium Permanganate (KMnO₄) |

| Typical Yield | Moderate to good |

| Purity | Recrystallization may be required |

| Key Consideration | The reaction can be slow and require a large excess of oxidant. |

Stage 3: Chlorination of 2-Hydroxyquinoline-8-carboxylic Acid

The final step is the conversion of the 2-hydroxy group to a chloro group. This is a crucial transformation that introduces the reactive handle for further derivatization. The reagent of choice for this conversion is phosphorus oxychloride (POCl₃), often used in excess as both the reagent and solvent.[10][11]

Mechanism of Chlorination with POCl₃:

The chlorination of a 2-quinolone (the keto tautomer of 2-hydroxyquinoline) with POCl₃ is believed to proceed via an initial phosphorylation of the carbonyl oxygen, forming a phosphate ester intermediate. This is followed by a nucleophilic attack of a chloride ion, leading to the displacement of the phosphate group and the formation of the 2-chloroquinoline.[12][13]

Experimental Protocol: Chlorination with Phosphorus Oxychloride

-

Materials: 2-Hydroxyquinoline-8-carboxylic acid, phosphorus oxychloride (POCl₃).

-

Procedure:

-

Safety First: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[14][15][16][17][18]

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2-hydroxyquinoline-8-carboxylic acid in an excess of phosphorus oxychloride.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.

-

The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

-

| Parameter | Value/Conditions |

| Starting Material | 2-Hydroxyquinoline-8-carboxylic acid |

| Key Reagent | Phosphorus Oxychloride (POCl₃) |

| Typical Yield | Good to excellent |

| Purity | High after recrystallization |

| Safety | POCl₃ is highly corrosive and reacts violently with water.[14][15] |

Alternative Synthetic Strategies

While the three-stage pathway from 8-methylquinoline is the most direct and commonly cited route, other classical quinoline syntheses can be conceptually adapted. However, their application for the specific synthesis of this compound is less documented in the literature.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol.[1][19] In principle, the reaction of 2-aminobenzoic acid with an appropriate α,β-unsaturated carbonyl compound could lead to a quinoline-8-carboxylic acid derivative. However, the electron-withdrawing nature of the carboxylic acid group on the aniline starting material can deactivate the ring towards the electrophilic cyclization step, often leading to low yields.

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[16] While this is a powerful method for accessing 4-carboxyquinolines, its direct application to the synthesis of 8-carboxylic acid derivatives is not straightforward and would require a significantly modified starting material in place of isatin.

Visualization of Synthesis Pathways

Sources

- 1. iipseries.org [iipseries.org]

- 2. organicreactions.org [organicreactions.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. dspacep01.emporia.edu [dspacep01.emporia.edu]

- 7. brainly.in [brainly.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. fishersci.com [fishersci.com]

- 15. opcw.org [opcw.org]

- 16. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. nj.gov [nj.gov]

- 19. tandfonline.com [tandfonline.com]

A Comprehensive Spectroscopic and Analytical Guide to 2-Chloroquinoline-8-carboxylic acid

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Chloroquinoline-8-carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unambiguous identification and characterization of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability in a laboratory setting.

Molecular Structure and Spectroscopic Overview

This compound (C₁₀H₆ClNO₂) is a substituted quinoline derivative with a molecular weight of 207.61 g/mol .[1] The strategic placement of a chloro group at the 2-position and a carboxylic acid at the 8-position dictates a unique electronic and structural environment, which is reflected in its spectroscopic signatures. A thorough characterization using multiple analytical techniques is paramount for confirming its identity and purity.

This guide will elucidate the expected spectral features based on the compound's structure and provide generalized, yet detailed, protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable for mapping the proton and carbon frameworks of the molecule.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. Due to the aromatic nature of the quinoline ring system, the protons are expected to resonate in the downfield region, typically between 7.0 and 9.0 ppm. The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a significantly downfield chemical shift, often above 12 ppm.[2]

Predicted ¹H NMR Chemical Shifts and Coupling Patterns

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H3 | ~7.5 - 7.7 | Doublet | J ≈ 8.5 | Coupled to H4. |

| H4 | ~8.2 - 8.4 | Doublet | J ≈ 8.5 | Coupled to H3. Deshielded due to proximity to the nitrogen atom. |

| H5 | ~7.9 - 8.1 | Doublet of Doublets | J ≈ 8.0, 1.5 | Coupled to H6 and H7. |

| H6 | ~7.6 - 7.8 | Triplet | J ≈ 8.0 | Coupled to H5 and H7. |

| H7 | ~8.1 - 8.3 | Doublet of Doublets | J ≈ 8.0, 1.5 | Coupled to H6 and H5. Deshielded due to proximity to the carboxylic acid group. |

| COOH | >12.0 | Broad Singlet | - | Exchangeable with D₂O. Position is solvent and concentration-dependent.[2] |

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

Data Acquisition:

-

Tune and shim the probe to the solvent frequency.

-

Acquire a standard one-dimensional ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range of at least 0-16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.

Logical Workflow for ¹H NMR Analysis

Caption: Workflow for acquiring and interpreting the ¹H NMR spectrum.

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The ten carbons of this compound will each produce a distinct signal. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield.

Predicted ¹³C NMR Chemical Shifts

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | ~150 - 152 | Attached to Chlorine and Nitrogen; highly deshielded. |

| C3 | ~122 - 124 | |

| C4 | ~138 - 140 | |

| C4a | ~147 - 149 | Quaternary carbon at the ring junction. |

| C5 | ~128 - 130 | |

| C6 | ~127 - 129 | |

| C7 | ~132 - 134 | |

| C8 | ~130 - 132 | Attached to the carboxylic acid group. |

| C8a | ~145 - 147 | Quaternary carbon at the ring junction. |

| COOH | ~165 - 170 | Carbonyl carbon, typically downfield.[2][3] |

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Use the same high-field NMR spectrometer.

-

Data Acquisition:

-

Select a ¹³C observe channel.

-

Acquire a spectrum with broadband proton decoupling to ensure all signals appear as singlets.

-

Set a wide spectral width (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are required to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction as with ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups. The spectrum of this compound is expected to be dominated by characteristic absorptions from the carboxylic acid group. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid state, which significantly influences the O-H stretching vibration.[4]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad | A very broad and characteristic band due to hydrogen bonding.[2][5] |

| ~1700-1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The position can be influenced by conjugation and dimerization.[5] |

| ~1600, ~1475 | C=C and C=N stretches (Aromatic) | Medium | Characteristic of the quinoline ring system. |

| ~1210-1320 | C-O stretch (Carboxylic Acid) | Strong | Coupled with O-H in-plane bending.[4] |

| ~900-960 | O-H bend (Out-of-plane) | Broad, Medium | Another characteristic feature of dimeric carboxylic acids.[4] |

| ~750-850 | C-Cl stretch | Medium-Strong | Expected for the chloro-substituted quinoline. |

Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the sample spectrum.

-

Data Analysis: The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to known values for carboxylic acids and aromatic systems.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which should readily form a protonated molecular ion [M+H]⁺ or a deprotonated ion [M-H]⁻.

Predicted Mass Spectrometry Data (ESI)

| Ion Species | Calculated m/z | Notes |

| [M+H]⁺ | 208.01 | Protonated molecular ion. |

| [M-H]⁻ | 206.00 | Deprotonated molecular ion.[6] |

| [M+Na]⁺ | 230.00 | Sodium adduct, common in ESI.[6] |

Expected Fragmentation Pathways

The primary fragmentation of quinoline carboxylic acids under mass spectrometry involves the loss of the carboxylic acid group.[7][8]

-

Loss of CO₂: The molecular ion may lose a molecule of carbon dioxide (44 Da).

-

Loss of COOH: A common fragmentation is the loss of the entire carboxyl radical (45 Da).[8]

-

Loss of Cl: Fragmentation involving the loss of a chlorine radical (35/37 Da) may also be observed.

Fragmentation Analysis Workflow

Caption: A potential fragmentation pathway for this compound.

Experimental Protocol: LC-MS (ESI) Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase to a final concentration in the low µg/mL range.

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

LC Method:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with water and acetonitrile (both typically containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode).

-

-

MS Method:

-

Operate the ESI source in either positive or negative ion mode.

-

Acquire full scan data over a mass range of m/z 50-500 to detect the molecular ion and its adducts.

-

Perform tandem MS (MS/MS) on the parent ion (e.g., m/z 208.01) to induce fragmentation and confirm the structure.

-

Integrated Data Summary

The combination of these spectroscopic techniques provides a powerful and self-validating system for the characterization of this compound.

| Technique | Key Diagnostic Feature | Interpretation |

| ¹H NMR | Broad singlet >12 ppm; distinct aromatic signals (7-9 ppm). | Confirms the presence of the carboxylic acid and the substituted quinoline core. |

| ¹³C NMR | Signal at ~165-170 ppm; 9 other signals in the aromatic region. | Identifies the carbonyl carbon and confirms the 10 unique carbons of the structure. |

| IR | Very broad band at 2500-3300 cm⁻¹; strong C=O stretch at ~1710 cm⁻¹. | Unambiguously identifies the hydrogen-bonded carboxylic acid functional group. |

| MS (ESI) | [M+H]⁺ at m/z 208.01 or [M-H]⁻ at m/z 206.00. | Confirms the molecular weight and elemental composition (with high-resolution MS). |

Conclusion

The structural elucidation of this compound is definitively achieved through a synergistic application of NMR, IR, and Mass Spectrometry. The characteristic broad O-H stretch in the IR spectrum, the downfield carboxylic proton in the ¹H NMR, the carbonyl signal in the ¹³C NMR, and the correct molecular ion peak in the mass spectrum collectively provide an unequivocal fingerprint of the molecule. This guide provides the foundational data and protocols necessary for researchers to confidently identify and utilize this compound in their scientific endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2010). 2-Chloroquinoline-3-carboxylic acid. Available at: [Link]

-

PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

-

PubChem. (n.d.). 8-chloroquinoline-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Zhang, F., et al. (n.d.). Silver-Catalyzed Decarboxylative Chlorination of Aliphatic Carboxylic Acids. Supporting Information. Available at: [Link]

-

NIST. (n.d.). Quinoline, 2-chloro-. NIST Chemistry WebBook. Available at: [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

-

Chemical Papers. (1991). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]

-

Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. Available at: [Link]

-

Mohammed, I. K., & Mousa, E. F. (2023). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

SpectraBase. (n.d.). Quinoline-2-carboxylic acid (2-chloroethyl)amide. Available at: [Link]

-

PubChem. (n.d.). 2-chloro-8-methylquinoline-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Hancock, R. D. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. University of Missouri-Kansas City. Available at: [Link]

-

Milea, D., et al. (2024). Ga complexes of 8-hydroxyquinoline-2-carboxylic acid: Chemical speciation and biological activity. Journal of Inorganic Biochemistry. Available at: [Link]

-

Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

Garakani, A., et al. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. Available at: [Link]

-

Irvine, N. M., et al. (2008). Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR. Magnetic Resonance in Chemistry. Available at: [Link]

-

Zhang, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules. Available at: [Link]

-

NC State University Libraries. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - this compound (C10H6ClNO2) [pubchemlite.lcsb.uni.lu]

- 7. chempap.org [chempap.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

solubility of 2-Chloroquinoline-8-carboxylic acid in different solvents

An In-depth Technical Guide to the Solubility of 2-Chloroquinoline-8-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a crucial parameter for researchers, scientists, and professionals in drug development. The document outlines the theoretical basis for its solubility in various solvents and offers a detailed, field-proven protocol for its experimental determination.

Introduction: The Critical Role of Solubility

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property in pharmaceutical sciences.[1] For an active pharmaceutical ingredient (API) like this compound, solubility is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. Poor aqueous solubility can lead to low absorption and erratic dosing, hindering the development of promising drug candidates. Therefore, a thorough understanding and accurate measurement of solubility are paramount in the early stages of drug discovery and development.

This compound is a heterocyclic compound featuring both a weakly basic quinoline nitrogen and an acidic carboxylic acid group. This amphoteric nature suggests a complex solubility profile that is highly dependent on the pH of the solvent system. This guide will delve into the theoretical underpinnings of its solubility and provide a robust experimental framework for its quantification.

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The presence of polar functional groups, such as the carboxylic acid and the nitrogen in the quinoline ring of this compound, allows for interactions with polar solvents like water and alcohols. Conversely, the aromatic quinoline core provides a non-polar character, favoring dissolution in organic solvents.

The key to understanding the solubility of this compound lies in its acid-base properties. The carboxylic acid group can be deprotonated to form a carboxylate salt, while the quinoline nitrogen can be protonated to form a quinolinium salt. Both salt forms are significantly more polar and, therefore, more water-soluble than the neutral molecule.

-

In Acidic Solutions (Low pH): The quinoline nitrogen will be protonated, forming a positively charged quinolinium ion. This salt form is expected to exhibit enhanced solubility in aqueous acidic media.

-

In Basic Solutions (High pH): The carboxylic acid group will be deprotonated, forming a negatively charged carboxylate ion. This salt form will also have increased solubility in aqueous basic solutions.

-

At the Isoelectric Point (pI): At a specific pH, the net charge of the molecule will be zero. At or near the pI, the compound will exist predominantly in its neutral, zwitterionic form, which is expected to have the lowest aqueous solubility.

This pH-dependent solubility is a critical consideration for formulation development and for understanding the drug's behavior in different physiological environments, such as the gastrointestinal tract.

Predicting Solubility in Different Solvent Classes

Based on the structure of this compound, we can predict its general solubility behavior in various solvent classes:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Water, Ethanol) | Low to Moderate | The presence of both polar (carboxylic acid, quinoline nitrogen) and non-polar (aromatic rings) moieties suggests some degree of solubility. However, strong intermolecular forces in the solid state may limit solubility in neutral water. Solubility in alcohols is expected to be higher than in water due to the organic nature of the solvent. |

| Apolar Solvents (e.g., Hexane, Toluene) | Low | The polar functional groups will hinder dissolution in non-polar solvents. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents are effective at solvating both the polar and non-polar parts of the molecule, leading to good solubility. |

| Aqueous Acids (e.g., dilute HCl) | High | Protonation of the quinoline nitrogen leads to the formation of a soluble salt. |

| Aqueous Bases (e.g., dilute NaOH) | High | Deprotonation of the carboxylic acid group results in the formation of a soluble salt. |

Experimental Determination of Equilibrium Solubility: The Gold Standard

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[3][4] This method is considered the gold standard as it allows for the establishment of a true equilibrium between the undissolved solid and the saturated solution.[1][5]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent.[3][6] The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium.[4] Once equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible solubility data.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess should be sufficient to ensure that solid material remains at the end of the experiment.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, thus verifying that equilibrium has been established.[3]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[5]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility readings.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

Causality Behind Experimental Choices:

-

Excess Solid: Adding an excess of the solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.[3]

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.[5]

-

Agitation: Agitation increases the surface area of the solid in contact with the solvent, accelerating the dissolution process and helping to reach equilibrium faster.

-

Equilibrium Confirmation: Sampling at multiple time points is a self-validating step to ensure that the system has truly reached equilibrium.[3]

-

Centrifugation and Filtration: These steps are essential for the complete removal of undissolved solid, which could otherwise lead to an overestimation of the solubility.

Visualizing the Workflow

Caption: Experimental workflow for the shake-flask solubility determination.

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Deionized Water | 25 | |||

| pH 1.2 Buffer (0.1 M HCl) | 37 | |||

| pH 7.4 Buffer (Phosphate) | 37 | |||

| 0.1 M NaOH | 25 | |||

| Ethanol | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 |

Conclusion

The solubility of this compound is a multifaceted property that is heavily influenced by the pH of the solvent system. Its amphoteric nature allows for significantly enhanced solubility in both acidic and basic aqueous solutions. While theoretical predictions provide a valuable starting point, accurate and reliable solubility data can only be obtained through rigorous experimental determination. The shake-flask method, as detailed in this guide, represents the most robust approach for generating high-quality equilibrium solubility data, which is indispensable for the successful development of this compound as a potential therapeutic agent.

References

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Avdeef, A. (2007). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. International journal of pharmaceutics, 345(1-2), 47–56. [Link]

-

University of Lund. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Bergström, C. A. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. Expert opinion on drug discovery, 6(7), 735–749. [Link]

-

SciELO. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Melting Point of 2-Chloroquinoline-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the thermal stability and melting point of 2-Chloroquinoline-8-carboxylic acid (CAS 1092287-54-1). While direct experimental data for this specific compound is not extensively reported in publicly available literature, this document synthesizes foundational principles of thermal analysis, data from structurally analogous compounds, and standardized methodologies to offer a robust predictive and practical framework for its characterization.

Executive Summary: Understanding the Thermal Profile

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its thermal stability and melting point are critical physicochemical parameters that influence its synthesis, purification, formulation, and storage. The introduction of a chloro-substituent to the quinoline-8-carboxylic acid backbone is expected to modulate its intermolecular forces and, consequently, its thermal properties. This guide will delve into the theoretical underpinnings of these properties and provide detailed protocols for their experimental determination.

Physicochemical Properties and Molecular Structure

-

Molecular Formula: C₁₀H₆ClNO₂

-

Molecular Weight: 207.61 g/mol [1]

-

IUPAC Name: this compound

The molecular structure, characterized by a rigid quinoline core, a carboxylic acid group, and a chloro substituent, dictates the potential for various intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. These interactions are the primary determinants of the compound's melting point and thermal stability.

Melting Point Analysis: An Estimation Based on Analogs

As of the latest literature review, a specific experimental melting point for this compound has not been reported. However, an informed estimation can be made by examining the melting points of the parent compound and other isomers.

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. This phase change is indicative of the energy required to overcome the crystal lattice forces. For organic molecules, factors such as molecular symmetry, intermolecular hydrogen bonding, and halogen bonding significantly influence the melting point[2].

Table 1: Melting Points of this compound and Related Compounds

| Compound Name | Structure | Melting Point (°C) |

| Quinoline-8-carboxylic acid | Quinoline core with a carboxylic acid group at position 8. | 183-185[3][4][5][6][7] |

| 2-Chloroquinoline | Quinoline core with a chloro group at position 2. | 38[8] |

| This compound | (Target Compound) | Not Reported |

The parent compound, quinoline-8-carboxylic acid, exhibits a relatively high melting point of 183-185 °C, which can be attributed to strong intermolecular hydrogen bonding between the carboxylic acid moieties. The introduction of a chloro group at the 2-position is expected to influence the melting point through steric and electronic effects that alter the crystal packing and intermolecular interactions. While a precise value cannot be determined without experimental data, it is reasonable to hypothesize that the melting point will be in a similar range to the parent compound, potentially slightly altered due to the chloro-substitution.

Thermal Stability Assessment: A Theoretical and Practical Approach